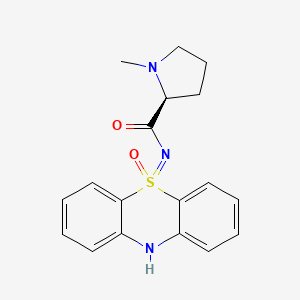
(2S)-1-methyl-N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-methyl-N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide or MPPC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPC is a phenothiazine derivative that has shown promising results in several scientific research studies.
Scientific Research Applications
MPPC has been studied for its potential applications in several fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPPC has been shown to have neuroprotective effects and can inhibit the release of glutamate, which is a neurotransmitter that plays a role in several neurological disorders. In cancer research, MPPC has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in cancer cells. In drug discovery, MPPC has been studied as a potential lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of MPPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MPPC has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. MPPC has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a receptor that plays a role in several neurological disorders.
Biochemical and Physiological Effects:
MPPC has been shown to have several biochemical and physiological effects. In animal studies, MPPC has been shown to increase dopamine and serotonin levels in the brain. MPPC has also been shown to have antioxidant and anti-inflammatory effects. In cancer cell lines, MPPC has been shown to induce apoptosis and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using MPPC in lab experiments include its neuroprotective effects, its ability to inhibit the release of glutamate, and its potential as a lead compound for drug discovery. However, the limitations of using MPPC in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of MPPC. One direction is to further investigate its mechanism of action and identify the specific enzymes and receptors that it targets. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and psychiatric disorders. Additionally, further studies are needed to determine the optimal dosage and administration of MPPC for its potential therapeutic use.
Synthesis Methods
The synthesis of MPPC involves the reaction of N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide with methylamine. The reaction takes place in the presence of a catalyst such as palladium on carbon. The resulting compound is purified by recrystallization from an appropriate solvent.
properties
IUPAC Name |
(2S)-1-methyl-N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-12-6-9-15(21)18(22)20-24(23)16-10-4-2-7-13(16)19-14-8-3-5-11-17(14)24/h2-5,7-8,10-11,15,19H,6,9,12H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQZXCYZCRBBKZ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N=S2(=O)C3=CC=CC=C3NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)N=S2(=O)C3=CC=CC=C3NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S)-N-[4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-yl]-2-(difluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7353642.png)
![2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)-1-[(2S,3S)-2-methyl-3-(trifluoromethyl)morpholin-4-yl]ethanone](/img/structure/B7353649.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![5-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]amino]-1,3-thiazole-2-carboxamide](/img/structure/B7353666.png)

![5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol](/img/structure/B7353687.png)
![4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid](/img/structure/B7353693.png)
![methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353717.png)
![(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide](/img/structure/B7353725.png)
![methyl 4-chloro-3-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7353732.png)
![(1R,2S)-2-methyl-N-[4-(5-methyl-1H-imidazol-2-yl)oxan-4-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353736.png)
![methyl 2-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-3-(1,2,4-triazol-1-yl)propanoate](/img/structure/B7353742.png)